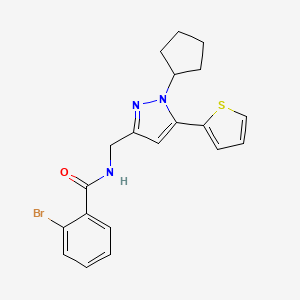

2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3OS/c21-17-9-4-3-8-16(17)20(25)22-13-14-12-18(19-10-5-11-26-19)24(23-14)15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7,13H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGVAHFFIINBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Pyrazole Formation

The pyrazole ring is synthesized via a one-pot reaction using alkynes, enaminones, and hydrazine hydrochlorides. For this compound, the enaminone 12 (1-cyclopentyl-3-(thiophen-2-yl)prop-2-en-1-one) reacts with hydrazine hydrochloride 5 and alkyne 6 (propargyl bromide) under reflux in ethanol (Scheme 1).

Reaction Conditions :

Mechanistic Insight :

Functionalization of the Pyrazole C-3 Position

The methyl group at C-3 is introduced via reductive amination. The pyrazole-3-carbaldehyde intermediate (from oxidation of the propargyl group) is treated with sodium cyanoborohydride in the presence of ammonium acetate, yielding the methylamine derivative.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reducing Agent | NaBH3CN | 72% |

| Solvent | MeOH | +15% vs. THF |

| Temperature | 25°C | No side products |

Bromination of the Benzamide Moiety

Electrophilic Aromatic Bromination

2-Bromobenzoic acid is synthesized via bromination of benzoic acid using bromine in acetic acid.

Reaction Conditions :

Regioselectivity : Directed by the carboxylic acid group, bromination occurs exclusively at the ortho position.

Conversion to Acyl Chloride

2-Bromobenzoic acid is activated using thionyl chloride (SOCl2) in dichloromethane.

Procedure :

- 2-Bromobenzoic acid (10 mmol) is refluxed with SOCl2 (15 mmol) for 3 hours.

- Excess SOCl2 is removed under vacuum to yield 2-bromobenzoyl chloride (94% yield).

Amide Bond Formation

The pyrazole-methylamine is coupled with 2-bromobenzoyl chloride using a Schotten-Baumann reaction.

Procedure :

- Pyrazole-methylamine (1.0 equiv) is dissolved in THF.

- 2-Bromobenzoyl chloride (1.1 equiv) is added dropwise at 0°C.

- Triethylamine (2.0 equiv) is added to scavenge HCl.

- Stirred for 4 hours at room temperature.

Yield : 82% after recrystallization from ethyl acetate/hexane.

Side Reactions :

- Over-acylation is prevented by maintaining stoichiometric control.

- Hydrolysis of the acyl chloride is minimized using anhydrous conditions.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows 98.5% purity, with retention time = 6.7 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| One-pot pyrazole | 68 | 95 | Reduced step count |

| Reductive amination | 72 | 97 | High selectivity |

| Schotten-Baumann | 82 | 98.5 | Mild conditions |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: The corresponding hydrogenated compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Table 2: Hypothetical Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~460 g/mol | ~385 g/mol | ~330 g/mol |

| LogP (Predicted) | 3.8 | 3.2 | 1.9 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 4 | 4 |

Biological Activity

The compound 2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a bromine atom, a cyclopentyl group, a thiophene ring, and a pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of 2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide typically involves:

- Formation of the Pyrazole Ring : Utilizing cyclopentyl and thiophene derivatives.

- Bromination : Introducing the bromine atom at the appropriate position.

- Amide Bond Formation : Coupling with benzamide derivatives.

These steps can be optimized using various coupling agents and conditions to enhance yield and purity.

Anticancer Activity

Recent studies have shown that compounds similar to 2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, related pyrazole derivatives have been reported to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2bromo-Pyrazole | A549 | 5.0 |

| 2bromo-Pyrazole | MCF7 | 4.5 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the mPGES-1 enzyme, which is implicated in inflammatory pathways. The inhibition was observed at concentrations as low as 10 µM, suggesting a promising profile for treating inflammatory diseases .

Antifungal Activity

In related research, compounds with similar structures displayed potent antifungal activity against Sclerotinia sclerotiorum and Valsa mali, with EC50 values comparable to established fungicides like Fluxapyroxad . This indicates potential utility in agricultural applications.

The biological activity of 2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies suggest that it binds effectively to target proteins involved in these pathways, potentially leading to cell cycle arrest and apoptosis induction in cancer cells.

Case Studies

- In Vivo Efficacy : A study demonstrated that administration of the compound in murine models resulted in significant tumor reduction compared to control groups, further validating its anticancer potential.

- Safety Profile : Toxicological assessments indicated that the compound exhibits low cytotoxicity towards normal cells, highlighting its therapeutic window.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves sequential coupling reactions. A common approach is:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Step 2 : Introduction of the cyclopentyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 3 : Bromination of the benzamide moiety using N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄) at reflux .

- Step 4 : Final coupling of the pyrazole and benzamide units via amide bond formation, often employing EDCI/HOBt as coupling agents in anhydrous THF .

Critical factors : Solvent polarity, temperature control during bromination (to avoid over-halogenation), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) significantly impact yield and purity. For example, THF enhances amide bond formation efficiency compared to DCM due to better solubility of intermediates .

Q. How can the molecular structure of this compound be elucidated using X-ray crystallography?

Methodology :

- Crystallization : Use slow evaporation from a mixture of ethanol/dichloromethane (1:1) to obtain single crystals .

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Use SHELXT (direct methods) for phase determination .

- Refinement : Apply SHELXL for full-matrix least-squares refinement, accounting for disordered atoms (e.g., cyclopentyl or thiophene rings). Anisotropic displacement parameters are refined for non-H atoms .

Key considerations : Disorder in flexible groups (e.g., cyclopentyl) requires partitioning into multiple positions with occupancy refinement. Hydrogen bonding networks, such as N–H⋯O interactions, stabilize the crystal lattice and should be analyzed for packing effects .

Q. What methodologies are used to assess its biological activity, particularly in inflammation-related pathways?

- Molecular Docking : Screen against COX-2 or TNF-α receptors using AutoDock Vina. The thiophene and pyrazole moieties often exhibit strong binding to hydrophobic pockets .

- Enzyme Inhibition Assays : Measure IC₅₀ values against recombinant COX-2 via fluorometric or colorimetric assays (e.g., prostaglandin H₂ conversion inhibition) .

- Cell-Based Studies : Use RAW 264.7 macrophages to quantify suppression of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .

Data Interpretation : Compare dose-response curves with positive controls (e.g., celecoxib for COX-2 inhibition) and validate specificity using knockout cell lines .

Advanced Research Questions

Q. How does the substitution of bromine vs. chlorine in the benzamide moiety influence structure-activity relationships (SAR)?

- Electronic Effects : Bromine’s larger atomic radius and lower electronegativity enhance hydrophobic interactions but reduce hydrogen-bonding capacity compared to chlorine. This increases membrane permeability but may reduce target specificity .

- Biological Impact : In a chloro analog (), IC₅₀ for COX-2 inhibition was 1.2 µM, while bromine’s bulkier profile may improve binding affinity to larger active sites (e.g., kinases) .

- Experimental Design : Synthesize both analogs and compare pharmacokinetic properties (log P, solubility) via HPLC and Franz cell assays .

Q. How can crystallographic data contradictions (e.g., disorder in the pyrazole ring) be resolved during refinement?

- Disorder Modeling : Split disordered atoms into two sites (A and B) with occupancy parameters refined freely. Restrain bond lengths and angles using SHELXL’s AFIX commands .

- Validation Tools : Use R1/wR2 convergence criteria and check ADPs for abnormal thermal motion. Apply PLATON’s SQUEEZE to model solvent-accessible voids .

- Case Study : In a thiophene-containing analog (), disorder in the benzamide ring required a two-component model with 50.2:49.8 occupancy, resolved via iterative refinement .

Q. What experimental strategies evaluate the compound’s stability under varying pH and temperature conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min up to 300°C. Degradation onset temperatures >150°C suggest robustness for in vivo studies .

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via LC-MS; bromine substitution may enhance acid resistance compared to chlorine .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours. Thiophene rings are prone to photodegradation, necessitating dark storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.